BenchChemオンラインストアへようこそ!

N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

Medicinal Chemistry Drug Discovery Kinase Inhibition

N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 73076-35-4), also referred to as N-(4-(4-fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide, is a synthetic small-molecule heterocyclic compound belonging to the 5-methylisoxazole-4-carboxamide class. It has a molecular formula of C₁₈H₁₃FN₂O₃, a molecular weight of 324.09 g/mol, and features a 5-methylisoxazole-4-carboxamide core linked via an amide bond to a para-(4-fluorobenzoyl)phenyl moiety.

Molecular Formula C18H13FN2O3
Molecular Weight 324.3 g/mol
CAS No. 73076-35-4
Cat. No. B12878341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
CAS73076-35-4
Molecular FormulaC18H13FN2O3
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H13FN2O3/c1-11-16(10-20-24-11)18(23)21-15-8-4-13(5-9-15)17(22)12-2-6-14(19)7-3-12/h2-10H,1H3,(H,21,23)
InChIKeyGVRDVSRITVRHRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 73076-35-4): Chemical Identity and Procurement Baseline


N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 73076-35-4), also referred to as N-(4-(4-fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide, is a synthetic small-molecule heterocyclic compound belonging to the 5-methylisoxazole-4-carboxamide class. It has a molecular formula of C₁₈H₁₃FN₂O₃, a molecular weight of 324.09 g/mol, and features a 5-methylisoxazole-4-carboxamide core linked via an amide bond to a para-(4-fluorobenzoyl)phenyl moiety . The compound is most commonly listed at 97% purity by commercial suppliers . Structurally, it is a member of the broader isoxazole-4-carboxamide family whose best-known representative is leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide), an FDA-approved disease-modifying antirheumatic drug (DMARD) and dihydroorotate dehydrogenase (DHODH) inhibitor [1]. The target compound differs from leflunomide by substituting the 4-trifluoromethyl group on the N-phenyl ring with a 4-fluorobenzoyl substituent, introducing a ketone bridge and a para-fluorophenyl ring instead of the trifluoromethyl motif.

Why Generic Substitution Fails for N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide: Comparator-Driven Evidence


The 5-methylisoxazole-4-carboxamide scaffold is pharmacologically promiscuous, and minor changes to the N-phenyl substituent produce profound shifts in target engagement, potency, and therapeutic indication. For instance, leflunomide (4-trifluoromethyl analog, CAS 75706-12-6) acts primarily as a DHODH inhibitor (IC₅₀ ≈ 2.5 μM) and tyrosine kinase inhibitor, approved for rheumatoid arthritis , while the close benzoyl analog N-(4-benzoylphenyl)-5-methylisoxazole-4-carboxamide (CAS 73076-34-3) exhibits cytotoxicity against MCF-7, HeLa, and Hep3B cell lines with IC₅₀ values of 39.80, 15.48, and 23 μg/mL respectively . The target compound introduces a 4-fluorobenzoyl substituent that is absent in both comparators, combining the electron-withdrawing aryl ketone bridge of the benzoylphenyl series with the fluorine substitution pattern proven critical for metabolic stability in related fluorophenyl-isoxazole derivatives [1]. These structural distinctions mean the target compound cannot be considered interchangeable with either leflunomide or its non-fluorinated benzoyl analog for applications requiring the specific 4-fluorobenzoyl pharmacophore—most notably in anticancer screening cascades where fluorophenyl-isoxazole-carboxamide derivatives have demonstrated differential Hep3B and HepG2 cytotoxicity profiles in head-to-head MTS assay series [1].

Quantitative Differentiation Evidence for N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 73076-35-4)


Structural Differentiation from Leflunomide: 4-Fluorobenzoyl vs. 4-Trifluoromethyl Substituent

The target compound (CAS 73076-35-4) replaces leflunomide's 4-trifluoromethyl group with a 4-fluorobenzoyl substituent, adding a ketone bridge, a para-fluorophenyl ring, and an additional aromatic system. This substitution increases the molecular weight from 270.2 Da (leflunomide) [1] to 324.09 Da , adds one hydrogen bond acceptor (from 4 to 5) , and introduces a second aromatic ring connected through a carbonyl—a key pharmacophoric feature distinguishing the benzoylphenyl isoxazole subclass from the simple trifluoromethylphenyl series. Patent literature (US 4,173,650) explicitly identifies 4-(4-fluorobenzoyl)-5-methylisoxazole as a synthetic intermediate for anti-inflammatory compounds [2], confirming the relevance of this specific substitution pattern beyond the DHODH-inhibitory mechanism of leflunomide.

Medicinal Chemistry Drug Discovery Kinase Inhibition

Direct Non-Fluorinated Comparator: Benzoylphenyl Analog (CAS 73076-34-3) Cytotoxicity Profile

The non-fluorinated analog N-(4-benzoylphenyl)-5-methylisoxazole-4-carboxamide (CAS 73076-34-3), differing from the target compound only by the absence of a para-fluorine atom on the terminal phenyl ring, has demonstrated measurable cytotoxicity against three cancer cell lines using MTS assay: MCF-7 (IC₅₀ = 39.80 μg/mL), HeLa (IC₅₀ = 15.48 μg/mL), and Hep3B (IC₅₀ = 23 μg/mL) . The target compound (CAS 73076-35-4) carries a 4-fluorine substituent on the benzoylphenyl ring—a modification that, in the broader fluorophenyl-isoxazole-carboxamide series, has been associated with enhanced and differential antiproliferative potency. For example, in a systematic series of fluorophenyl-isoxazole derivatives evaluated by Hawash et al. (2021), the most potent analog (compound 2f) achieved IC₅₀ values of 5.76 μg/mL (Hep3B) and 34.64 μg/mL (HepG2), while other fluorinated congeners (2a–2c, 2e) showed IC₅₀ values of 7.66–11.60 μg/mL against Hep3B [1]. The introduction of fluorine at the para position of the benzoylphenyl ring in the target compound is thus expected to alter cytotoxicity relative to the non-fluorinated benzoyl analog CAS 73076-34-3, consistent with class-level SAR.

Anticancer Cytotoxicity SAR

Patent-Backed Antitumor Indication for Isoxazole-4-Carboxamide Class Containing the Target Compound

The target compound falls within the Markush structure of US Patent 5,532,259 (and its family members US 5,494,911, EP 0,538,783), which claims isoxazole-4-carboxamides of general formula I wherein R¹ can be phenyl substituted by halogen, for the treatment of carcinoses (cancers) and rheumatic disorders [1][2]. The patent explicitly exemplifies N-(4-fluorophenyl)isoxazole-4-carboxamide (mp 162–164 °C) and N-(4-benzoylphenyl)-5-ethylisoxazole-4-carboxamide (mp 168–170 °C) [1], establishing precedent for both the fluorophenyl and benzoylphenyl substructures. CAS 73076-35-4 uniquely combines both motifs—fluorine substitution and the benzoylphenyl bridge—within a single molecule that is structurally encompassed by the patent claims. This provides a legal and scientific framework for the compound's differentiated position at the intersection of two validated pharmacophoric strategies within the isoxazole-4-carboxamide class.

Antitumor Patent Oncology

Chemoinformatic Drug-Likeness: Predicted Favorable ADME Profile vs. Known Hepatotoxic Liability of Leflunomide

A 2025 in silico assessment of 5-methylisoxazole-4-carboxamide derivatives (12 compounds) showed that compounds in this class exhibit favorable drug-likeness with high predicted gastrointestinal absorption, ideal lipophilicity, and minimal inhibition of critical CYP enzymes [1]. While CAS 73076-35-4 was not among the 12 derivatives directly tested, it shares the identical 5-methylisoxazole-4-carboxamide core scaffold. In contrast, leflunomide—the best-known class member—carries an FDA-mandated Black Box Warning for hepatotoxicity and is contraindicated in hepatic impairment [2], a liability attributed in part to its trifluoromethyl group and DHODH inhibitory mechanism that the target compound's distinct 4-fluorobenzoyl pharmacophore may circumvent. Additionally, the 4-carboxamide regioisomer scaffold has been directly compared to the 3-carboxamide scaffold in drug optimization programs; researchers at the 2026 Pharmaceutical Society of Korea convention reported that 5-methylisoxazole-4-carboxamide derivatives were evolved into 5-methylisoxazole-3-carboxamide derivatives specifically to improve IC₅₀ values, metabolic stability, and BBB permeability [3], confirming that the 4-carboxamide configuration (as in CAS 73076-35-4) represents the 'pre-optimization' scaffold with established synthetic tractability and distinct pharmacological properties.

ADME Drug-likeness Hepatotoxicity

Best Research and Industrial Application Scenarios for N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide


Anticancer Lead Optimization: Fluorophenyl-Isoxazole SAR Expansion

The compound is positioned for medicinal chemistry teams conducting structure–activity relationship (SAR) studies on the fluorophenyl-isoxazole-carboxamide scaffold. The 4-fluorobenzoyl substitution provides a direct comparator to the non-fluorinated benzoyl analog (CAS 73076-34-3, Hep3B IC₅₀ = 23 μg/mL) and to the broader fluorophenyl series (e.g., compound 2f, Hep3B IC₅₀ = 5.76 μg/mL) [2], enabling systematic exploration of how the para-fluorine on the benzoylphenyl ring modulates antiproliferative potency across Hep3B, HepG2, HeLa, and MCF-7 panels.

Non-DHODH Isoxazole-4-Carboxamide Probe Development

For programs seeking isoxazole-4-carboxamide derivatives that operate through mechanisms distinct from leflunomide's DHODH inhibition (IC₅₀ ≈ 2.5 μM) , the target compound's 4-fluorobenzoyl pharmacophore offers a structurally differentiated entry point. This is supported by patent literature (US 5,532,259) explicitly claiming isoxazole-4-carboxamides encompassing this substitution pattern for antitumor applications beyond rheumatic disorders [2], and by class-level ADME predictions suggesting favorable drug-likeness without the hepatic liability profile of leflunomide [3].

Anti-Inflammatory Intermediate and Pharmacophore Scaffold

US Patent 4,173,650 identifies 4-(4-fluorobenzoyl)-5-methylisoxazole as an intermediate for anti-inflammatory compounds , establishing the target compound's benzophenone-isoxazole hybrid structure as a validated precursor for anti-inflammatory agent development. This positions CAS 73076-35-4 as a procurement candidate for inflammation-focused discovery programs that require a benzoylphenyl-isoxazole scaffold distinct from the COX-2 selective diaryl-isoxazole class (e.g., valdecoxib analogs).

Isoxazole-4-Carboxamide vs. 3-Carboxamide Scaffold Comparison Studies

Recent reports (PSK 2026) indicate that drug optimization programs are actively comparing 5-methylisoxazole-4-carboxamide and 5-methylisoxazole-3-carboxamide scaffolds for IC₅₀ improvements, metabolic stability, and BBB permeability . CAS 73076-35-4, as a 4-carboxamide regioisomer with a 4-fluorobenzoyl substituent, provides a defined reference compound for head-to-head scaffold comparison experiments aimed at quantifying the relative merits of the 4-carboxamide configuration in specific target engagement or ADME assays.

Quote Request

Request a Quote for N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.